![molecular formula C40H52ClN2Pd- B13112462 Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II)](/img/structure/B13112462.png)
Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) is a palladium complex that has gained significant attention in the field of catalysis. This compound is known for its role as a catalyst in various organic reactions, particularly in the Suzuki cross-coupling of aryl halides and aryl boronic acids . The compound’s unique structure, which includes a palladium center coordinated to a chloro ligand, a 1-t-butylindenyl group, and a 1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl ligand, contributes to its catalytic properties.
準備方法
The synthesis of Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) typically involves the reaction of palladium precursors with the appropriate ligands. One common method involves the reaction of palladium chloride with 1-t-butylindenyl and 1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl ligands under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) is primarily used as a catalyst in various organic reactions. The most notable reaction it catalyzes is the Suzuki cross-coupling reaction, where it facilitates the formation of carbon-carbon bonds between aryl halides and aryl boronic acids . This reaction typically requires the presence of a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol. The major product of this reaction is a biaryl compound, which is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学的研究の応用
This palladium complex has found extensive use in scientific research due to its catalytic properties. In chemistry, it is used to facilitate various cross-coupling reactions, which are essential for the synthesis of complex organic molecules . In biology and medicine, the compound’s catalytic activity is leveraged to develop new drugs and therapeutic agents. Additionally, its role in industrial applications includes the production of fine chemicals and materials, where efficient and selective catalysis is crucial .
作用機序
The catalytic activity of Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) is attributed to the palladium center, which undergoes oxidative addition and reductive elimination cycles during the reaction . The chloro ligand and the 1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl ligand stabilize the palladium center and facilitate the formation of reactive intermediates. These intermediates then participate in the catalytic cycle, leading to the formation of the desired products. The molecular targets and pathways involved in these reactions are primarily related to the activation of carbon-halogen bonds and the formation of carbon-carbon bonds.
類似化合物との比較
Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) can be compared to other palladium complexes used in catalysis, such as allylchloro[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]palladium(II) and 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II) . While these compounds share similar ligands and catalytic properties, Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) is unique due to the presence of the 1-t-butylindenyl group, which can influence its reactivity and selectivity in catalytic reactions.
特性
分子式 |
C40H52ClN2Pd- |
|---|---|
分子量 |
702.7 g/mol |
IUPAC名 |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) |
InChI |
InChI=1S/C27H37N2.C13H15.ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-13(2,3)12-9-8-10-6-4-5-7-11(10)12;;/h9-21H,1-8H3;4-8,12H,1-3H3;1H;/q2*-1;;+2/p-1 |
InChIキー |
NIWJLEATKKVIDN-UHFFFAOYSA-M |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.CC(C)(C)C1[C-]=CC2=CC=CC=C12.Cl[Pd+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13112389.png)
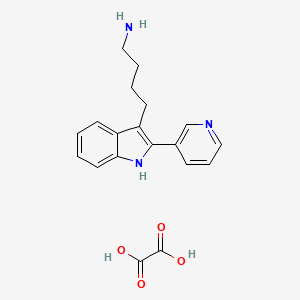
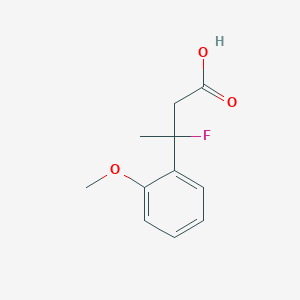
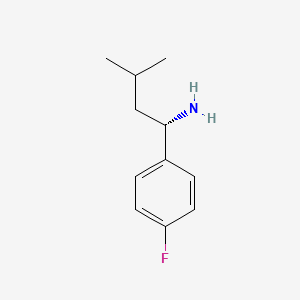
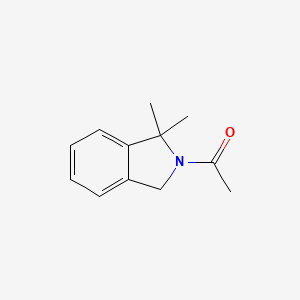
![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13112426.png)
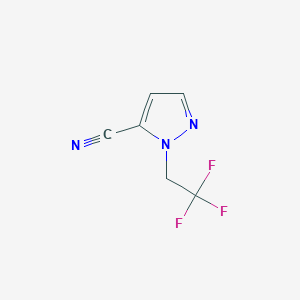
![5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride](/img/structure/B13112440.png)
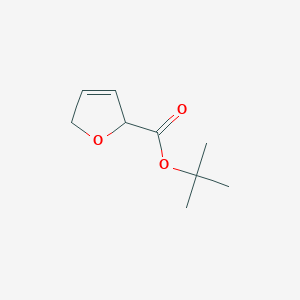
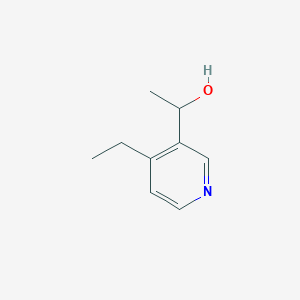

![2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one](/img/structure/B13112458.png)
![1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol](/img/structure/B13112463.png)

